(2R)-2-hydroxy-2-[4-(propan-2-yl)phenyl]acetic acid
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Overview
Description
(2R)-2-hydroxy-2-[4-(propan-2-yl)phenyl]acetic acid is an organic compound with a chiral center, making it optically active. This compound is known for its applications in various fields, including chemistry, biology, and medicine. Its structure consists of a hydroxy group, a phenyl ring substituted with a propan-2-yl group, and an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-hydroxy-2-[4-(propan-2-yl)phenyl]acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-(propan-2-yl)benzaldehyde.
Aldol Reaction: The benzaldehyde undergoes an aldol reaction with acetaldehyde in the presence of a base to form an α,β-unsaturated aldehyde.
Reduction: The α,β-unsaturated aldehyde is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding alcohol.
Oxidation: The alcohol is oxidized to the corresponding carboxylic acid using an oxidizing agent like potassium permanganate.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Catalytic Hydrogenation: Using a catalyst like palladium on carbon to hydrogenate the intermediate compounds.
Enzymatic Resolution: Employing enzymes to selectively produce the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-hydroxy-2-[4-(propan-2-yl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(2R)-2-hydroxy-2-[4-(propan-2-yl)phenyl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2R)-2-hydroxy-2-[4-(propan-2-yl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.
Pathways Involved: It can modulate biochemical pathways, leading to physiological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-hydroxy-2-[4-(propan-2-yl)phenyl]acetic acid: The enantiomer of the compound with different optical activity.
4-(propan-2-yl)benzoic acid: Lacks the hydroxy group but has a similar phenyl ring structure.
2-hydroxy-2-phenylacetic acid: Lacks the propan-2-yl group but has a similar hydroxy and acetic acid moiety.
Uniqueness
(2R)-2-hydroxy-2-[4-(propan-2-yl)phenyl]acetic acid is unique due to its specific chiral center and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14O3 |
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Molecular Weight |
194.23 g/mol |
IUPAC Name |
(2R)-2-hydroxy-2-(4-propan-2-ylphenyl)acetic acid |
InChI |
InChI=1S/C11H14O3/c1-7(2)8-3-5-9(6-4-8)10(12)11(13)14/h3-7,10,12H,1-2H3,(H,13,14)/t10-/m1/s1 |
InChI Key |
QGBGSPANMHQOAV-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)[C@H](C(=O)O)O |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C(=O)O)O |
Origin of Product |
United States |
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